Bicyclo[5.1.0]octan-1-ol

Strain Energy Thermodynamics Conformational Analysis

Sourcing Bicyclo[5.1.0]octan-1-ol (CAS 50338-54-0)? This unique bridgehead cyclopropanol features a strained cis-bicyclo[5.1.0]octane scaffold (pred. bp ~200 °C) crucial for strain-release driven transformations. Unlike generic cyclooctanol or bicyclo[4.1.0]heptan-1-ol, its precise ring fusion and hydroxyl placement enable distinct stereoelectronic effects, making it a key intermediate in complex total syntheses (e.g., dactylol, africanol). Ensure your reaction pathway demands this specific strained architecture.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 50338-54-0
Cat. No. B15473497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[5.1.0]octan-1-ol
CAS50338-54-0
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESC1CCC2CC2(CC1)O
InChIInChI=1S/C8H14O/c9-8-5-3-1-2-4-7(8)6-8/h7,9H,1-6H2
InChIKeyXBTJNICICJNYPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[5.1.0]octan-1-ol (CAS 50338-54-0) Procurement Overview: A Strained Cyclopropanol Building Block


Bicyclo[5.1.0]octan-1-ol (CAS 50338-54-0) is a bicyclic cyclopropanol featuring a seven-membered ring fused to a cyclopropane ring with a bridgehead hydroxyl group . This strained molecular architecture imparts unique conformational and reactivity characteristics that differentiate it from monocyclic alcohols and other bicyclic analogs [1]. The compound serves as a versatile intermediate in organic synthesis, particularly in strain-release driven transformations and as a precursor to complex natural product scaffolds [2].

Why Generic Cyclooctanol or Other Bicyclic Analogs Cannot Replace Bicyclo[5.1.0]octan-1-ol


The substitution of bicyclo[5.1.0]octan-1-ol with generic cyclooctanol or other bicyclic alcohols like bicyclo[4.1.0]heptan-1-ol or bicyclo[5.1.0]octan-2-ol is chemically invalid due to fundamentally different ring strain energies, conformational landscapes, and reactivity profiles [1]. The specific positioning of the hydroxyl group on the cyclopropane ring in bicyclo[5.1.0]octan-1-ol enables unique strain-release pathways and stereoelectronic effects that are absent in analogs lacking this precise geometry [2]. The following quantitative evidence demonstrates these non-interchangeable properties.

Bicyclo[5.1.0]octan-1-ol Quantitative Differentiation Evidence: Strain, Conformation, and Synthetic Utility


Ring Strain Energy Comparison: cis- vs trans-Bicyclo[5.1.0]octane Isomers

The cis isomer of bicyclo[5.1.0]octane exhibits a relative energy of 19.91 kcal/mol compared to the trans isomer . Additionally, trans-bicyclo[5.1.0]octane possesses a strain energy of approximately 27.8 kcal/mol, while the cis isomer is less strained . This substantial difference in strain energy directly impacts the reactivity and stability of the bicyclo[5.1.0]octan-1-ol scaffold, making the cis configuration preferable for applications requiring controlled strain-release.

Strain Energy Thermodynamics Conformational Analysis

Conformational Stability: cis-Bicyclo[5.1.0]octane vs Cycloheptene Epoxide

MINDO/3 quantum-mechanical calculations indicate that the most stable conformation of cis-bicyclo[5.1.0]octane is the chair-chair (CC) conformation, whereas cycloheptene epoxide adopts the boat-chair (BC) conformation [1]. This distinct conformational preference influences the spatial orientation of substituents and the overall three-dimensional shape of the molecule.

Conformational Analysis Molecular Mechanics Stability

Cis-Trans Isomerization Energetics in Bicyclo[5.1.0]octane Systems

The heat of isomerization for the cis to trans conversion in bicyclo[5.1.0]octane has been calculated to be 3.8 kcal/mol [1]. This relatively low barrier indicates that the cis isomer is thermodynamically favored and that the trans isomer can interconvert under certain conditions.

Isomerization Thermodynamics Stability

Predicted Physical Properties: Bicyclo[5.1.0]octan-1-ol vs Bicyclo[4.1.0]heptan-1-ol

Bicyclo[5.1.0]octan-1-ol has a predicted boiling point of 199.8±8.0 °C, a density of 1.100±0.06 g/cm³, and a pKa of 15.38±0.20 . In comparison, bicyclo[4.1.0]heptan-1-ol has a predicted boiling point of 179.1±8.0 °C and a density of 1.156±0.06 g/cm³ . The higher boiling point of the octan-1-ol analog is consistent with its larger molecular weight and increased van der Waals interactions.

Physical Properties Boiling Point Density pKa

Optimal Application Scenarios for Bicyclo[5.1.0]octan-1-ol Based on Differentiated Evidence


Synthesis of Complex Natural Products via Strain-Release Strategies

The unique strain energy profile of the bicyclo[5.1.0]octane scaffold, with cis-trans energy differences of ~3.8-7.9 kcal/mol, makes bicyclo[5.1.0]octan-1-ol an ideal precursor for strain-release driven transformations [1]. This compound has been successfully employed as a key intermediate in the total synthesis of marine sesquiterpenes such as dactylol and africanol, where controlled ring-opening and expansion steps are critical [2].

Conformationally Constrained Building Blocks for Medicinal Chemistry

The chair-chair conformation of the cis-bicyclo[5.1.0]octane ring system provides a rigid, well-defined three-dimensional scaffold [1]. This conformational rigidity is valuable in medicinal chemistry for designing bioactive molecules with specific spatial arrangements, potentially enhancing target selectivity and metabolic stability compared to more flexible monocyclic analogs like cyclooctanol.

Development of Novel Cyclopropanol-Derived Reagents and Catalysts

The predicted physical properties of bicyclo[5.1.0]octan-1-ol, including its higher boiling point (199.8 °C) compared to smaller bicyclic analogs like bicyclo[4.1.0]heptan-1-ol (179.1 °C) [1], suggest it may be better suited for high-temperature reactions or for use in processes where volatility is a concern. This, combined with its unique reactivity, positions it as a candidate for developing new cyclopropanol-based reagents and catalysts.

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